molecular formula C16H20N4O4S B2892330 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine CAS No. 725215-07-6

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine

Cat. No. B2892330
CAS RN: 725215-07-6
M. Wt: 364.42
InChI Key: HBYFLUJEVATBGV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine” consists of a pyrimidine ring attached to a piperazine ring via a sulfonyl group. The piperazine ring is further substituted with a 2,5-dimethoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine” such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Mallesha et al. (2012) described the synthesis of a series of new derivatives structurally related to 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine, demonstrating their antiproliferative effects against human cancer cell lines. Notably, compounds within this series exhibited significant activity, with specific derivatives identified as potential anticancer agents warranting further investigation (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Supramolecular Chemistry

Elacqua et al. (2013) explored the crystal engineering principles to prepare organic co-crystals and salts involving sulfadiazine and pyridines, revealing insights into the hydrogen-bond motifs and interactions that could be relevant for designing new materials or drugs (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).

Multifunctional Antioxidants

Research by Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide possessing antioxidant and chelating groups. These compounds showed promising results in protecting cells against oxidative stress, suggesting their potential in treating age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia (Jin, Randazzo, Zhang, & Kador, 2010).

Antimicrobial and Anti-Histaminic Activity

Studies have also investigated the antimicrobial and anti-histaminic activities of derivatives, offering insights into their potential pharmacological applications beyond anticancer and antioxidant effects. For instance, Ammar et al. (2004) and Rahaman et al. (2009) reported on the synthesis and biological activity evaluation of derivatives, highlighting their potential as antimicrobial and anti-histaminic agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004); (Rahaman, Pasad, Kumar, & Kumar, 2009).

Mechanism of Action

While the specific mechanism of action for “2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine” is not available, it’s worth noting that pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

properties

IUPAC Name

2-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-23-13-4-5-14(24-2)15(12-13)25(21,22)20-10-8-19(9-11-20)16-17-6-3-7-18-16/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYFLUJEVATBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine

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